molecular formula C15H20N2O3 B7464905 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide

Cat. No. B7464905
M. Wt: 276.33 g/mol
InChI Key: CLFQUMPGHVWKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide, also known as BP897, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a selective dopamine D3 receptor antagonist, and it has been studied extensively for its ability to modulate the dopamine system in the brain.

Mechanism of Action

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide acts as a selective antagonist of dopamine D3 receptors, which are predominantly located in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of these receptors, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can modulate the dopamine system and reduce the release of dopamine in these pathways. This can lead to a reduction in reward-seeking behavior and may be beneficial in the treatment of addiction and other disorders.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can reduce drug-seeking behavior in rats trained to self-administer cocaine or heroin. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has also been shown to reduce the reinforcing effects of nicotine and alcohol in animal models. In addition, the compound has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of modulating this receptor subtype without affecting other dopamine receptors. However, one limitation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of the compound in addiction and other disorders. Further studies are needed to determine the optimal dosing and administration strategies for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide in these contexts. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. This could lead to the development of more effective treatments for addiction and other disorders. Finally, further studies are needed to determine the long-term safety and efficacy of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide in humans.

Synthesis Methods

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,2-dihydroxybenzene with 4-piperidone to form the intermediate product 1-(4-piperidinyl)-2,3-dihydroxybenzene. This intermediate product is then reacted with 3,4-methylenedioxyphenylacetic acid to form N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide. The purity and yield of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a selective affinity for dopamine D3 receptors, which are highly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward processing, motivation, and decision-making, and dysregulation of the dopamine system in these pathways has been implicated in various disorders such as addiction, depression, and schizophrenia.

properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(11-4-6-16-7-5-11)17-12-2-3-13-14(10-12)20-9-1-8-19-13/h2-3,10-11,16H,1,4-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFQUMPGHVWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3CCNCC3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide

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